1-Pyrrolidineethanol, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanol, acetate (ester) is an organic compound with the molecular formula C₈H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyrrolidineethanol, acetate (ester) can be synthesized through esterification reactions. One common method involves the reaction of 1-pyrrolidineethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester along with by-products like acetic acid .
Industrial Production Methods: Industrial production of esters like 1-pyrrolidineethanol, acetate (ester) often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrrolidineethanol, acetate (ester) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 1-pyrrolidineethanol and acetic acid.
Oxidation: Oxidative reactions can convert the alcohol group to a carbonyl group, forming corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products:
Hydrolysis: 1-Pyrrolidineethanol and acetic acid.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineethanol, acetate (ester) has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-pyrrolidineethanol, acetate (ester) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which then exerts its biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a similar structure but lacking the ester group.
Pyrrolidinone: A lactam derivative with different chemical properties and applications.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness: 1-Pyrrolidineethanol, acetate (ester) is unique due to its ester functionality, which imparts distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
21193-86-2 |
---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylethyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-8(10)11-7-6-9-4-2-3-5-9/h2-7H2,1H3 |
InChI-Schlüssel |
UJOVGKWFOULAPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.